(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit certain kinases
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets by binding to their active sites, thereby altering their function. This could lead to changes in cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and apoptosis .
Result of Action
If it does indeed inhibit kinases, it could potentially halt cell growth and proliferation, induce apoptosis, or modulate other cellular processes .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-22(2)16-17(20-7-6-19-16)27-13-5-3-8-23(12-13)18(25)14-11-15-24(21-14)9-4-10-26-15/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVCNFUKAGEIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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